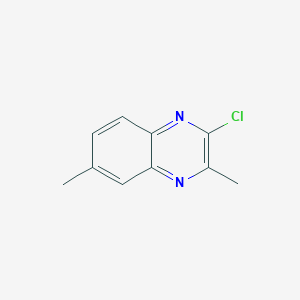

2-Chloro-3,6-dimethylquinoxaline

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H9ClN2 |

|---|---|

Molecular Weight |

192.64 g/mol |

IUPAC Name |

2-chloro-3,6-dimethylquinoxaline |

InChI |

InChI=1S/C10H9ClN2/c1-6-3-4-8-9(5-6)12-7(2)10(11)13-8/h3-5H,1-2H3 |

InChI Key |

LKNVXTRRGQNDLD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=NC(=C(N=C2C=C1)Cl)C |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Chemical Properties of 6-Chloro-2,3-dimethylquinoxaline

A Note on Nomenclature: This technical guide focuses on the chemical properties, synthesis, and biological relevance of 6-Chloro-2,3-dimethylquinoxaline (CAS RN: 17911-93-2) . The initially requested compound, "2-Chloro-3,6-dimethylquinoxaline," is not readily found in the chemical literature, suggesting it may be a less common isomer or a potential misnomer. Given the available data, 6-Chloro-2,3-dimethylquinoxaline is presented as the most relevant and well-documented alternative.

This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the core chemical characteristics and experimental protocols related to 6-Chloro-2,3-dimethylquinoxaline and the broader family of quinoxaline derivatives.

Core Chemical Properties

The fundamental chemical and physical properties of 6-Chloro-2,3-dimethylquinoxaline are summarized in the table below. This data is essential for its handling, characterization, and application in a laboratory setting.

| Property | Value |

| CAS Number | 17911-93-2[1][2] |

| Molecular Formula | C₁₀H₉ClN₂[1][2] |

| Molecular Weight | 192.65 g/mol [1] |

| Appearance | Off-white to white solid |

| Melting Point | 89 to 93 °C |

| Boiling Point | 91 to 95 °C |

| Topological Polar Surface Area | 25.8 Ų[2] |

| Hydrogen Bond Acceptor Count | 2[2] |

| Water Solubility | 9.4 µg/mL[2] |

Synthesis and Experimental Protocols

The primary synthetic route to quinoxaline derivatives involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[3][4] For 6-Chloro-2,3-dimethylquinoxaline, this is typically achieved through the reaction of 4-chloro-1,2-phenylenediamine with diacetyl (2,3-butanedione).

Experimental Protocol: Synthesis of 6-Chloro-2,3-dimethylquinoxaline

This protocol describes a standard laboratory procedure for the synthesis of 6-Chloro-2,3-dimethylquinoxaline.

Materials:

-

4-chloro-1,2-phenylenediamine

-

Diacetyl (2,3-butanedione)

-

Ethanol (or a similar suitable solvent like acetic acid)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Recrystallization apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of 4-chloro-1,2-phenylenediamine in a suitable solvent such as ethanol.

-

Addition of Reagent: To the stirred solution, add a slight excess (approximately 1.1 equivalents) of diacetyl (2,3-butanedione) dropwise at room temperature.

-

Reaction Conditions: The reaction mixture is then heated to reflux and maintained at this temperature for a period of 2 to 4 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, which typically induces the precipitation of the crude product. The solid is collected by vacuum filtration and washed with a small amount of cold ethanol.

-

Purification: The crude 6-Chloro-2,3-dimethylquinoxaline is then purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a crystalline solid.

Diagrams and Visualizations

Synthesis Workflow

The following diagram illustrates the condensation reaction for the synthesis of 6-Chloro-2,3-dimethylquinoxaline.

Caption: Synthetic pathway for 6-Chloro-2,3-dimethylquinoxaline.

Biological Signaling Pathway

Quinoxaline derivatives have been investigated for their potential as anticancer agents. Several studies have shown that certain quinoxaline compounds can induce apoptosis in cancer cells through the mitochondrial pathway, often involving the generation of reactive oxygen species (ROS).[5] The following diagram provides a simplified representation of this signaling cascade.

Caption: Mitochondrial pathway of apoptosis induced by quinoxalines.

Applications in Drug Development

The quinoxaline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[4][6] These include antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[4][7] The inclusion of a chlorine atom, as in 6-Chloro-2,3-dimethylquinoxaline, can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its efficacy.[8]

Derivatives of 6-chloroquinoxaline have been synthesized and evaluated for their antibacterial activity against various bacterial strains.[8] Furthermore, the broader class of quinoxaline derivatives has been shown to act as inhibitors of tubulin polymerization and apoptosis signal-regulated kinase 1 (ASK1), and can trigger apoptosis in cancer cell lines through pathways involving reactive oxygen species (ROS).[5][9] This makes them attractive candidates for the development of novel therapeutic agents, particularly in oncology and infectious diseases.

References

- 1. hoffmanchemicals.com [hoffmanchemicals.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of quinoxaline derivatives as tubulin polymerization inhibitors that elevate intracellular ROS and triggers apoptosis via mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Bot Verification [rasayanjournal.co.in]

- 9. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

CAS number for 2-Chloro-3,6-dimethylquinoxaline

An In-depth Technical Guide on 6-Chloro-2,3-dimethylquinoxaline

Disclaimer: Information regarding the specific isomer 2-Chloro-3,6-dimethylquinoxaline is limited. This guide focuses on the closely related and more extensively documented isomer, 6-Chloro-2,3-dimethylquinoxaline (CAS No. 17911-93-2) , for which reliable data is available.

This technical guide provides a comprehensive overview of 6-chloro-2,3-dimethylquinoxaline, targeting researchers, scientists, and professionals in drug development. The document details its chemical properties, synthesis protocols, and known biological activities, presenting quantitative data in structured tables and illustrating key pathways and workflows with diagrams.

Chemical and Physical Properties

6-Chloro-2,3-dimethylquinoxaline is a solid, off-white to white compound at room temperature. Its chemical structure features a quinoxaline core with two methyl groups at positions 2 and 3, and a chlorine atom at position 6.

| Property | Value | Reference |

| CAS Number | 17911-93-2 | [1][2] |

| Molecular Formula | C₁₀H₉ClN₂ | [1] |

| Molecular Weight | 192.65 g/mol | [1] |

| Appearance | Off-white to white solid | [2] |

| Melting Point | 89 to 93 °C | [2] |

| Boiling Point | 91 to 95 °C | [2] |

| Water Solubility | 9.4 µg/mL | [1] |

Synthesis Protocols

The synthesis of quinoxaline derivatives can be achieved through various methods. A common and effective approach is the condensation of an appropriately substituted o-phenylenediamine with an α-dicarbonyl compound.

General Synthesis of 6-Chloro-2,3-dimethylquinoxaline

A prevalent method for synthesizing 6-chloro-2,3-dimethylquinoxaline involves the condensation of 4-chloro-1,2-phenylenediamine with diacetyl (2,3-butanedione).

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 4-chloro-1,2-phenylenediamine in a suitable solvent such as ethanol or acetic acid.

-

Addition of Reagent: To this solution, add an equimolar amount of diacetyl (2,3-butanedione) dropwise while stirring.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated under reflux for several hours to ensure the completion of the condensation reaction.

-

Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 6-chloro-2,3-dimethylquinoxaline.

Below is a Graphviz diagram illustrating the general workflow for the synthesis of 6-chloro-2,3-dimethylquinoxaline.

Spectroscopic Data

| Spectroscopic Data | Expected Characteristics |

| ¹H NMR | Signals corresponding to the aromatic protons on the benzene ring, with splitting patterns influenced by the chlorine substituent. Singlet peaks for the two methyl groups at positions 2 and 3. |

| ¹³C NMR | Resonances for the carbon atoms of the quinoxaline core and the two methyl groups. The carbon atom attached to the chlorine will show a characteristic chemical shift. |

| IR Spectroscopy | Characteristic absorption bands for C=N stretching of the pyrazine ring, C-H stretching of the aromatic and methyl groups, and C-Cl stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (192.65 g/mol ), with a characteristic isotopic pattern due to the presence of a chlorine atom. |

Biological Activity and Applications in Drug Development

Quinoxaline derivatives are a significant class of heterocyclic compounds with a broad spectrum of biological activities, making them attractive scaffolds in drug discovery.

Antimicrobial and Antifungal Activity

Various substituted quinoxalines have demonstrated potent antibacterial and antifungal properties. For instance, certain 2-substituted-6-chloroquinoxalines have shown good in vitro antibacterial activity against different bacterial strains.[3] Additionally, derivatives like 2-Chloro-3-hydrazinylquinoxaline have been investigated for their fungicidal effectiveness against Candida species.[4]

Anticancer Activity

Quinoxaline derivatives have been extensively studied for their potential as anticancer agents. Their mechanisms of action are diverse and can include the inhibition of tubulin polymerization, which disrupts the microtubule network in cancer cells, leading to cell cycle arrest and apoptosis.[5] Some derivatives also induce apoptosis through the mitochondrial pathway by increasing intracellular reactive oxygen species (ROS) and disrupting the mitochondrial membrane potential.[5] Furthermore, quinoxalines have been explored as inhibitors of specific signaling pathways involved in cancer progression, such as the Apoptosis Signal-regulating Kinase 1 (ASK1) pathway.[6]

The following Graphviz diagram illustrates a generalized signaling pathway for the anticancer activity of certain quinoxaline derivatives.

Antiviral Activity

Quinoxaline derivatives have also been identified as potential antiviral agents, with activity against various respiratory pathogens.[7] Their mechanism of action in this context can involve the inhibition of viral replication or interference with viral entry into host cells.

Conclusion

6-Chloro-2,3-dimethylquinoxaline, as a representative of the broader class of quinoxaline derivatives, holds significant promise for applications in medicinal chemistry and drug development. Its straightforward synthesis and the diverse biological activities associated with its structural scaffold make it and related compounds valuable targets for further research and development of new therapeutic agents. Future studies may focus on elucidating the specific mechanisms of action of this and other substituted quinoxalines to optimize their therapeutic potential.

References

- 1. Page loading... [wap.guidechem.com]

- 2. hoffmanchemicals.com [hoffmanchemicals.com]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. The fungicidal effectiveness of 2-Chloro-3-hydrazinylquinoxaline, a newly developed quinoxaline derivative, against Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of quinoxaline derivatives as tubulin polymerization inhibitors that elevate intracellular ROS and triggers apoptosis via mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

In-Depth Technical Guide: 2-Chloro-3,6-dimethylquinoxaline

For Researchers, Scientists, and Drug Development Professionals

Core Compound Overview

2-Chloro-3,6-dimethylquinoxaline , a substituted quinoxaline derivative, has garnered interest within the scientific community for its potential applications in medicinal chemistry and materials science. Quinoxaline scaffolds are recognized pharmacophores present in a variety of biologically active compounds, including anticancer and antimicrobial agents. The specific substitutions of a chloro group and two methyl groups on the quinoxaline ring of this compound modulate its physicochemical properties and biological activity, making it a subject of targeted research.

This technical guide provides a comprehensive overview of this compound, including its chemical properties, a plausible synthetic route, and its potential role as an inhibitor of the Wnt/β-catenin signaling pathway.

Physicochemical Data

A summary of the key quantitative data for this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉ClN₂ | [1][2] |

| Molecular Weight | 192.65 g/mol | [1][2] |

| CAS Number | 17911-93-2 | [1] |

| Appearance | Solid (predicted) | |

| Melting Point | Not explicitly reported | |

| Boiling Point | Not explicitly reported | |

| Solubility | Limited solubility in water is expected. Soluble in common organic solvents. |

Synthesis and Characterization

Experimental Protocol: Plausible Synthesis

Reaction Scheme:

4-Chloro-1,2-diaminobenzene reacts with 2,3-butanedione in a suitable solvent, often under acidic conditions, to yield 6-chloro-2,3-dimethylquinoxaline.

Materials:

-

4-Chloro-1,2-diaminobenzene

-

2,3-Butanedione (Diacetyl)

-

Ethanol or Acetic Acid

-

Hydrochloric Acid (catalytic amount, optional)

-

Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

In a round-bottom flask, dissolve 4-chloro-1,2-diaminobenzene (1 equivalent) in ethanol or acetic acid.

-

Add 2,3-butanedione (1.1 equivalents) to the solution.

-

If using ethanol as a solvent, a catalytic amount of hydrochloric acid may be added to facilitate the reaction.

-

The reaction mixture is typically stirred at room temperature or gently heated under reflux for several hours, with reaction progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is redissolved in a suitable organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize any acid catalyst, followed by a wash with brine.

-

The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated.

-

The crude product is then purified by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford pure 6-chloro-2,3-dimethylquinoxaline.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the two methyl groups. The aromatic protons on the benzene ring will exhibit splitting patterns (doublets and a doublet of doublets) characteristic of a trisubstituted benzene ring. The two methyl groups at positions 2 and 3 would likely appear as singlets in the upfield region.

¹³C NMR Spectroscopy:

The carbon NMR spectrum will display signals for the ten carbon atoms in the molecule. The chemical shifts will be influenced by the electron-withdrawing effect of the chloro group and the nitrogen atoms in the quinoxaline ring, as well as the electron-donating effect of the methyl groups.

Mass Spectrometry:

The mass spectrum obtained by electron impact (EI) would show a molecular ion peak (M⁺) at m/z 192, corresponding to the molecular weight of the compound. Due to the presence of chlorine, an isotopic peak (M+2) at m/z 194 with an intensity of approximately one-third of the molecular ion peak is expected.[4] Fragmentation patterns would likely involve the loss of a methyl group (M-15) or a chlorine atom (M-35), leading to characteristic fragment ions.[5][6][7][8]

Biological Activity: Inhibition of the Wnt/β-catenin Signaling Pathway

Recent studies have identified 2,3,6-trisubstituted quinoxaline derivatives as inhibitors of the Wnt/β-catenin signaling pathway.[9] This pathway is crucial in embryonic development and adult tissue homeostasis, and its aberrant activation is a hallmark of many cancers.

Experimental Protocol: Wnt/β-catenin Pathway Inhibition Assay (TOP-flash Reporter Assay)

This assay is a common method to screen for inhibitors of the Wnt/β-catenin pathway.

Cell Line:

-

A human cancer cell line with a responsive Wnt/β-catenin pathway (e.g., HEK293T, HCT116, or SW480).

Materials:

-

TOP-flash and FOP-flash luciferase reporter plasmids.

-

A control plasmid expressing Renilla luciferase (for normalization).

-

Lipofectamine or other transfection reagent.

-

Wnt3a conditioned media or purified Wnt3a protein (to activate the pathway).

-

This compound (test compound).

-

Dual-Luciferase Reporter Assay System.

-

Luminometer.

Procedure:

-

Cells are seeded in 96-well plates and allowed to attach overnight.

-

Cells are co-transfected with the TOP-flash (or FOP-flash as a negative control) and Renilla luciferase plasmids using a suitable transfection reagent.

-

After 24 hours, the transfection medium is replaced with fresh medium containing Wnt3a to stimulate the Wnt pathway.

-

Simultaneously, cells are treated with various concentrations of this compound or a vehicle control (e.g., DMSO).

-

Following an incubation period of 16-24 hours, the cells are lysed.

-

The luciferase activity is measured using a dual-luciferase reporter assay system and a luminometer.

-

The firefly luciferase activity (from TOP/FOP-flash) is normalized to the Renilla luciferase activity.

-

The inhibitory effect of the compound is determined by the reduction in normalized luciferase activity in the TOP-flash transfected cells compared to the vehicle-treated control. The IC₅₀ value, representing the concentration of the compound that causes 50% inhibition, can then be calculated.

While specific IC₅₀ values for this compound are not available in the public domain, related quinoxaline derivatives have shown potent cytotoxic effects against various cancer cell lines, with IC₅₀ values in the micromolar to nanomolar range.[10][11][12][13]

Visualizations

Logical Workflow for Synthesis and Purification

Caption: Synthetic workflow for this compound.

Signaling Pathway: Inhibition of Wnt/β-catenin

References

- 1. Page loading... [guidechem.com]

- 2. hoffmanchemicals.com [hoffmanchemicals.com]

- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. m.youtube.com [m.youtube.com]

- 8. uni-saarland.de [uni-saarland.de]

- 9. Identification of 2,3,6-trisubstituted quinoxaline derivatives as a Wnt2/β-catenin pathway inhibitor in non-small-cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Cytotoxic effects of quinoxaline derivatives on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aels.journals.ekb.eg [aels.journals.ekb.eg]

- 13. researchgate.net [researchgate.net]

Quinoxaline Derivatives: A Technical Guide for Drug Development

Introduction

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, serves as a pivotal scaffold in medicinal chemistry.[1][2] These derivatives are largely synthetic, as naturally occurring quinoxalines are rare.[2][3] The structural versatility of the quinoxaline nucleus allows for extensive functionalization, leading to a wide array of pharmacological activities.[4][5] This has made them a subject of intense research and development, with several quinoxaline-based drugs reaching the market, including the hepatitis C treatments Glecaprevir and Voxilaprevir, and the anticancer agent Erdafitinib.[6] This technical guide provides an in-depth review of the synthesis, biological activities, and experimental evaluation of quinoxaline derivatives for researchers, scientists, and drug development professionals.

I. Synthesis of Quinoxaline Derivatives

The primary and most established method for synthesizing the quinoxaline core involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[2][7][8] Over the years, numerous modifications and novel strategies have been developed to improve yields, simplify procedures, and employ more environmentally friendly conditions.

Synthetic Methodologies:

-

Classical Methods: The traditional approach involves the straightforward condensation of o-phenylenediamines and α-dicarbonyl compounds.[7] This method is robust and widely applicable for a variety of substituted derivatives.

-

Catalytic Systems: Various catalysts have been employed to enhance reaction efficiency. These include Nickel-nanoparticles, copper sulfate (CuSO₄), iodine, and ceric ammonium nitrate (CAN), often allowing the reaction to proceed under milder conditions and in greener solvents like water or ethanol.[1][7]

-

Modern & Green Approaches: Recent advancements focus on sustainable chemistry.[5] This includes microwave-assisted synthesis, one-pot multi-component reactions, and the use of recyclable catalysts, which offer advantages such as reduced reaction times, higher yields, and minimized waste.[1][8][9] Transition-metal-free syntheses have also gained significant attention as an environmentally benign strategy.[10]

Below is a generalized workflow for the synthesis of quinoxaline derivatives.

Experimental Protocol: Synthesis via Condensation

This protocol describes a common method for synthesizing quinoxaline derivatives through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, using a catalytic amount of iodine under microwave irradiation.[7]

Materials:

-

Substituted o-phenylenediamine (1.0 mmol)

-

Substituted 1,2-dicarbonyl compound (e.g., benzil) (1.0 mmol)

-

Iodine (I₂) (10 mol%)

-

Ethanol (5 mL)

-

Microwave reactor vials

-

Thin Layer Chromatography (TLC) plates

-

Silica gel for column chromatography

Procedure:

-

In a microwave reactor vial, combine the o-phenylenediamine (1.0 mmol), the 1,2-dicarbonyl compound (1.0 mmol), and iodine (10 mol%).

-

Add ethanol (5 mL) as the solvent.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at a controlled temperature (e.g., 80°C) for a specified time (e.g., 5-10 minutes).

-

Monitor the reaction progress using TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., hexane/ethyl acetate mixture).

-

Collect the fractions containing the pure product and evaporate the solvent to obtain the final quinoxaline derivative.

-

Characterize the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.[11]

II. Biological Activities and Therapeutic Potential

Quinoxaline derivatives exhibit a remarkable spectrum of biological activities, making them privileged scaffolds in drug discovery.[7][12][13] Their planar aromatic system facilitates interactions with biological targets like enzymes and nucleic acids.[13]

Anticancer Activity

Quinoxalines are a promising class of chemotherapeutic agents.[14] They exert their effects through various mechanisms, including the inhibition of critical enzymes in cancer signaling pathways. For instance, certain derivatives have been identified as inhibitors of HDAC6, a key enzyme in tumor progression.[13] Quinoxaline 1,4-dioxides have shown selective cytotoxicity against solid tumor cells, particularly under hypoxic conditions.[15]

| Compound/Derivative Class | Cancer Cell Line | Activity Metric | Value | Reference |

| Indoloquinoxaline Derivative | Human Colon Carcinoma (HCT 116) | IC₅₀ | 2.5 µM | [1] |

| 3-benzyloxyquinoxalin-2-yl propanhydrazide | HeLa, HCT-116, MCF-7 | IC₅₀ | 9.46 - 12.17 µM | [13] |

| Quinoxaline-2-carbonitrile 1,4-dioxide | Solid Tumor Cells (Hypoxic) | Cytotoxicity | Selective | [15] |

Below is a simplified diagram illustrating a potential mechanism of action for anticancer quinoxaline derivatives that involves the inhibition of histone deacetylase (HDAC) enzymes.

Antimicrobial and Antiviral Activity

Quinoxalines are potent agents against a wide range of pathogens, including bacteria, fungi, and viruses.[7][16] Synthetic quinoxalines are integral components of antibiotics like echinomycin, which are known to inhibit Gram-positive bacteria.[2] Quinoxaline 1,4-di-N-oxide derivatives are particularly noted for their antibacterial properties.[15] The antiviral potential of this scaffold has been extensively explored, with derivatives showing efficacy against respiratory pathogens, HIV, and herpes viruses.[4][8][17]

| Compound/Derivative Class | Target Organism/Virus | Activity Metric | Value | Reference |

| 2,3-bis[2-(benzylidene)hydrazinyl]quinoxalines | E. coli, P. aeruginosa, S. pyogenes | MIC | 164 - 379 µM | [11] |

| Quinoxaline-2-carboxylate 1,4-dioxides | M. tuberculosis H37Rv | MIC | 0.01 - 2.30 µg/mL | [15] |

| 3-Phenylquinoxaline-2-carbonitrile 1,4-Di-N-oxide | Plasmodium falciparum (3D7 strain) | IC₅₀ | 0.63 µM | [3] |

| 6-chloro-7-fluoroquinoxaline derivatives | HIV | Antiviral Activity | Active | [8] |

| 2,3-dimethyl-6-(dimethylaminoethyl)-6H-indolo-[2,3-b]quinoxaline | Herpes Simplex Virus-1 (HSV-1) | Inhibition | 1-5 µM | [2] |

Other Biological Activities

The therapeutic applications of quinoxalines extend to a variety of other conditions:

-

Anti-inflammatory and Analgesic: Certain derivatives have demonstrated significant anti-inflammatory and pain-relieving properties.[7]

-

Antidiabetic: Some quinoxalines act as α-amylase and α-glucosidase inhibitors, suggesting potential for the treatment of type 2 diabetes.[18]

-

Antidepressant and Anticonvulsant: The scaffold has been investigated for its effects on the central nervous system, showing potential as an antidepressant and anticonvulsant.[1][12]

-

Antimalarial and Antitubercular: Quinoxalines are effective against Plasmodium falciparum and Mycobacterium tuberculosis, including multi-drug resistant strains.[3][15]

III. Biological Screening and Evaluation

The evaluation of newly synthesized quinoxaline derivatives is a critical step in the drug discovery pipeline. This typically involves a series of in vitro assays to determine their biological activity and cytotoxicity.

A general workflow for the biological screening of novel compounds is presented below.

Experimental Protocol: MTT Assay for Anticancer Activity

The MTT assay is a colorimetric method used to assess cell viability and screen for the cytotoxic potential of chemical compounds against cancer cell lines.[12]

Materials:

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well microtiter plates

-

Synthesized quinoxaline derivatives (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the quinoxaline derivatives in the culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium plus 20 µL of the MTT solution to each well. Incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the MTT-containing medium and add 150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Gently shake the plate for 10-15 minutes to ensure complete dissolution. Measure the absorbance of the wells at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion

Quinoxaline and its derivatives represent a highly versatile and privileged scaffold in the field of drug discovery.[12][13] Their synthetic accessibility and broad spectrum of potent biological activities—spanning anticancer, antimicrobial, antiviral, and anti-inflammatory applications—ensure their continued relevance.[6][7] Future research will likely focus on the development of more targeted derivatives, the exploration of novel mechanisms of action, and the application of green chemistry principles to create more efficient and sustainable synthetic routes. The ongoing investigation into this remarkable class of compounds holds significant promise for the development of next-generation therapeutic agents to combat a wide range of global health challenges.[4][12]

References

- 1. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 2. recipp.ipp.pt [recipp.ipp.pt]

- 3. pharmaceuticaljournal.net [pharmaceuticaljournal.net]

- 4. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. mtieat.org [mtieat.org]

- 6. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 8. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Pharmacological Applications of Certain Quinoxaline...: Ingenta Connect [ingentaconnect.com]

- 10. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Potential activities of quinoxaline derivatives – a review [wisdomlib.org]

- 13. researchgate.net [researchgate.net]

- 14. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 18. [PDF] Biological Activity of Quinoxaline Derivatives | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide on the Synthesis and Properties of 6-Chloro-2,3-dimethylquinoxaline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Chloro-2,3-dimethylquinoxaline, a member of the quinoxaline class of heterocyclic compounds. Due to the limited availability of information on 2-Chloro-3,6-dimethylquinoxaline, this document focuses on its close isomer, 6-Chloro-2,3-dimethylquinoxaline, for which more substantial scientific data is accessible. Quinoxaline derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial and anticancer properties.[1][2] This guide details the primary synthetic route, physicochemical properties, and potential biological relevance of 6-Chloro-2,3-dimethylquinoxaline.

Physicochemical Properties

6-Chloro-2,3-dimethylquinoxaline is an off-white to white solid at room temperature.[3] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 17911-93-2 | [2][3][4] |

| Molecular Formula | C₁₀H₉ClN₂ | [3][4] |

| Molecular Weight | 192.65 g/mol | [3] |

| Melting Point | 89 to 93 °C | [3] |

| Boiling Point | 91 to 95 °C | [3] |

Table 1: Physicochemical Properties of 6-Chloro-2,3-dimethylquinoxaline

Synthesis of 6-Chloro-2,3-dimethylquinoxaline

The most common and effective method for the synthesis of quinoxaline derivatives is the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound.[5] For the synthesis of 6-Chloro-2,3-dimethylquinoxaline, this involves the reaction of 4-chloro-1,2-phenylenediamine with diacetyl (also known as 2,3-butanedione).

Experimental Protocol

Materials:

-

4-chloro-1,2-phenylenediamine

-

Diacetyl (2,3-butanedione)

-

Ethanol (or another suitable solvent like toluene)[6]

-

Glacial acetic acid (optional, as a catalyst)

Procedure:

-

Dissolve 4-chloro-1,2-phenylenediamine in a suitable solvent, such as ethanol, in a round-bottom flask.

-

Add an equimolar amount of diacetyl to the solution.

-

A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate the reaction.

-

The reaction mixture is typically stirred at room temperature or gently heated under reflux for a period of time, which can range from a few hours to overnight. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, the solvent is removed under reduced pressure.

-

The crude product is then purified. Recrystallization from a suitable solvent, such as ethanol, is a common method for purifying quinoxaline derivatives.[6] Column chromatography can also be employed for further purification if necessary.

Characterization Data

The synthesized 6-Chloro-2,3-dimethylquinoxaline can be characterized using various spectroscopic techniques. Although specific spectral data for this compound is not available in the provided search results, Table 2 outlines the expected analytical data based on the characterization of similar quinoxaline derivatives.[7]

| Analysis | Expected Data |

| ¹H NMR | Signals corresponding to the aromatic protons and the two methyl groups. |

| ¹³C NMR | Resonances for the carbon atoms of the quinoxaline core and the methyl groups. |

| IR Spectroscopy | Characteristic peaks for C=N, C=C aromatic stretching, and C-Cl bonds. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (m/z = 192.65). |

Table 2: Expected Spectroscopic Data for 6-Chloro-2,3-dimethylquinoxaline

Visualizing the Synthesis

The synthesis of 6-Chloro-2,3-dimethylquinoxaline can be visualized as a straightforward condensation reaction. The following diagram illustrates the workflow of this synthesis.

Caption: Synthetic workflow for 6-Chloro-2,3-dimethylquinoxaline.

Biological Activity and Potential Signaling Pathways

Quinoxaline derivatives are known to exhibit a wide range of biological activities, including acting as kinase inhibitors.[8][9] Specifically, some quinoxaline analogs have been investigated as inhibitors of Glycogen Synthase Kinase 3β (GSK3β), a key enzyme implicated in neurodegenerative diseases like Alzheimer's.[8] While the specific biological activity and mechanism of action for 6-Chloro-2,3-dimethylquinoxaline have not been detailed in the provided literature, a hypothetical signaling pathway can be proposed based on the activity of similar compounds.

The diagram below illustrates a potential mechanism where a quinoxaline derivative inhibits a kinase, leading to downstream effects.

Caption: Hypothetical kinase inhibition by a quinoxaline derivative.

This guide provides a foundational understanding of 6-Chloro-2,3-dimethylquinoxaline for researchers and professionals in drug development. Further experimental studies are warranted to fully elucidate its synthesis, characterization, and biological activity.

References

- 1. acgpubs.org [acgpubs.org]

- 2. CAS No.17911-93-2,6-CHLORO-2,3-DIMETHYLQUINOXALINE Suppliers [lookchem.com]

- 3. hoffmanchemicals.com [hoffmanchemicals.com]

- 4. Page loading... [guidechem.com]

- 5. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. Unravelling the Selectivity of 6,7-Dimethyl Quinoxaline Analogs for Kinase Inhibition: An Insight towards the Development of Alzheimer's Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Substituted Chloro-dimethylquinoxalines

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide addresses the physical properties of 2-Chloro-3,6-dimethylquinoxaline. However, a comprehensive search of available scientific literature and chemical databases did not yield specific experimental data for this exact isomeric substitution pattern. Therefore, this document provides a detailed analysis of the closely related and well-characterized isomer, 6-Chloro-2,3-dimethylquinoxaline (CAS RN: 17911-93-2) , as a representative analogue. The methodologies and data presented herein are intended to serve as a valuable reference for researchers working with substituted quinoxaline derivatives.

Core Physical Properties of 6-Chloro-2,3-dimethylquinoxaline

Quinoxaline derivatives are a significant class of heterocyclic compounds that form the core structure of various biologically active molecules. Their physicochemical properties are crucial for understanding their behavior in biological systems and for the development of new therapeutic agents. The following table summarizes the key physical properties of 6-Chloro-2,3-dimethylquinoxaline.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉ClN₂ | [1] |

| Molecular Weight | 192.65 g/mol | [1] |

| Appearance | Off-white to white solid | [2] |

| Melting Point | 89 to 93 °C | [2] |

| Boiling Point | 91 to 95 °C | [2] |

| Density (Predicted) | 1.246 ± 0.06 g/cm³ (at 20 °C, 760 Torr) | [2] |

| Water Solubility | 9.4 µg/mL | [1] |

Experimental Protocols

Detailed experimental protocols are essential for the replication and verification of scientific data. Below are generalized methodologies for the synthesis of substituted quinoxalines and the determination of their key physical properties.

Synthesis of Substituted Quinoxaline Derivatives

The synthesis of quinoxaline derivatives often involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[3] A general procedure is as follows:

-

Reaction Setup: To a solution of the appropriately substituted o-phenylenediamine (1 mmol) in a suitable solvent such as toluene (8 mL), the 1,2-dicarbonyl compound (1 mmol) is added.[3]

-

Catalysis: A catalyst, such as molybdophosphovanadates supported on alumina, may be introduced to the mixture.[3]

-

Reaction Conditions: The reaction mixture is stirred at room temperature.[3] The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[3]

-

Work-up and Purification: Upon completion, the catalyst is removed by filtration. The filtrate is then dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by recrystallization from a suitable solvent like ethanol to yield the pure quinoxaline derivative.[3]

Determination of Melting Point

The melting point of a solid compound is a critical indicator of its purity.

-

Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube.

-

Measurement: The capillary tube is placed in a melting point apparatus.[4]

-

Observation: The temperature is gradually increased, and the range from which the solid begins to melt to when it becomes completely liquid is recorded as the melting point.[4]

Determination of Solubility

The "shake-flask" method is a widely used technique for determining the thermodynamic solubility of a compound.[5]

-

Equilibration: An excess amount of the compound is added to a specific volume of the solvent (e.g., water) in a flask.

-

Agitation: The flask is sealed and agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[6]

-

Separation: The saturated solution is carefully separated from the undissolved solid by centrifugation and/or filtration.[5]

-

Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[5]

Visualizing the Synthesis Workflow

To illustrate the general process of synthesizing a substituted quinoxaline, the following diagram outlines a typical reaction workflow.

Caption: Generalized workflow for the synthesis of quinoxaline derivatives.

References

- 1. Page loading... [guidechem.com]

- 2. hoffmanchemicals.com [hoffmanchemicals.com]

- 3. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and Pharmacological Evaluation of Novel C2,C3-Quinoxaline Derivatives as Promising Anxiolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. lup.lub.lu.se [lup.lub.lu.se]

Technical Guide: Solubility Profile of 2-Chloro-3,6-dimethylquinoxaline

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the solubility of 2-Chloro-3,6-dimethylquinoxaline, a compound of interest in medicinal chemistry and materials science. A thorough review of available scientific literature and chemical databases reveals a significant lack of quantitative solubility data for this specific compound. This document summarizes the available qualitative information for structurally related compounds and provides a detailed, generalized experimental protocol for determining the solubility of solid organic compounds, such as this compound, using the widely accepted shake-flask method. Furthermore, a visual representation of the experimental workflow is provided to aid in the practical application of this protocol.

Solubility Data Overview

A water solubility value for an isomer, 6-Chloro-2,3-dimethylquinoxaline , has been reported as 9.4 µg/mL, suggesting that chloro-dimethyl-quinoxaline isomers are likely to have low aqueous solubility.[1] Another related compound, 2-Chloro-3-methylquinoline , is reported to be insoluble in water.[2]

The following table summarizes the available solubility information for this compound and related compounds.

| Compound | Solvent | Solubility | Data Type |

| This compound | Various | Data Not Available | - |

| 6-Chloro-2,3-dimethylquinoxaline | Water | 9.4 µg/mL | Quantitative |

| 2-Chloro-3-methylquinoline | Water | Insoluble | Qualitative |

| Quinoxaline Derivatives (General) | Polar Aprotic Solvents (e.g., DMF, DMSO, NMP) | Generally Soluble | Qualitative |

Given the absence of specific data, experimental determination of the solubility of this compound is essential for its practical application in research and development.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The following is a detailed protocol for determining the thermodynamic solubility of a solid organic compound like this compound. This method is based on the well-established shake-flask technique.[3][4][5][6]

2.1. Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), etc.)[7][8]

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

2.2. Procedure

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound and add it to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Add a known volume of the desired solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a magnetic stirrer with controlled temperature (e.g., 25 °C and 37 °C are common for pharmaceutical applications).

-

Agitate the mixtures for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours.[4][6] Preliminary studies can be conducted to determine the time required to reach equilibrium.

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed at the constant temperature for a set period (e.g., 1-2 hours) to allow the excess solid to settle.

-

To ensure complete removal of undissolved solid, centrifuge the vials at a high speed.[4]

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is critical to prevent any solid particles from being included in the sample for analysis.

-

-

Analysis of Solute Concentration:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[3][4]

-

Construct a calibration curve from the analytical response of the standard solutions.

-

Determine the concentration of this compound in the filtered supernatant by interpolating its analytical response on the calibration curve.

-

-

Data Reporting:

-

The solubility is reported as the concentration of the saturated solution, typically in units of mg/mL, µg/mL, or mol/L.

-

The experiment should be performed in triplicate to ensure the reproducibility of the results.

-

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While direct quantitative solubility data for this compound is currently lacking in the scientific literature, this guide provides a robust framework for its experimental determination. The provided protocol for the shake-flask method, a widely accepted and reliable technique, offers a clear path for researchers to generate the necessary data for their specific applications. The accompanying workflow diagram serves as a practical visual aid for implementing this protocol in a laboratory setting. The generation of accurate solubility data is a critical step in the advancement of research and development involving this promising compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 57876-69-4 CAS MSDS (2-Chloro-3-methylquinoline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. enamine.net [enamine.net]

- 4. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. bioassaysys.com [bioassaysys.com]

- 7. ce.sysu.edu.cn [ce.sysu.edu.cn]

- 8. organicchemistrydata.org [organicchemistrydata.org]

An In-depth Technical Guide to the Electrophilicity of 2-Chloro-3,6-dimethylquinoxaline for Researchers, Scientists, and Drug Development Professionals

Core Focus: Electrophilic Reactivity and Synthetic Utility

This technical guide provides a comprehensive overview of the electrophilicity of 2-Chloro-3,6-dimethylquinoxaline, a key heterocyclic scaffold in medicinal chemistry and materials science. The inherent electrophilic nature of the C2 position, activated by the adjacent nitrogen atom and the chloro leaving group, renders this compound a versatile building block for the synthesis of a diverse array of functionalized quinoxaline derivatives. This document details its reactivity, provides established experimental protocols for its derivatization, and explores its relevance in the context of drug development, particularly as an inhibitor of critical signaling pathways.

Understanding the Electrophilicity of the Quinoxaline Core

The quinoxaline ring system, a fusion of a benzene and a pyrazine ring, exhibits a distinct electronic profile. The nitrogen atoms in the pyrazine ring are electron-withdrawing, which reduces the electron density of the aromatic system, particularly at the C2 and C3 positions. This inherent electron deficiency makes the quinoxaline nucleus susceptible to nucleophilic attack.

In this compound, the electrophilicity of the C2 carbon is further enhanced by the presence of the chlorine atom. Chlorine, being a good leaving group, facilitates nucleophilic aromatic substitution (SNAr) reactions. The methyl groups at the 3 and 6 positions are electron-donating; however, the overall electrophilic character of the C2 position is dominated by the influence of the nitrogen atoms and the chlorine substituent.

While specific computational studies on the electrophilicity index of this compound are not extensively available in the current literature, studies on similar quinoxalin-2(H)-one derivatives provide valuable insights. These computational analyses, often employing Density Functional Theory (DFT), calculate parameters such as the global electrophilicity index (ω), chemical potential (µ), and chemical hardness (η) to quantify the electrophilic nature of molecules. For instance, studies on quinoxalin-2(H)-one and its derivatives have shown that substitutions on the quinoxaline ring can significantly alter its electrophilicity.[1][2] It can be inferred that the chloro and dimethyl substituents on the target molecule will modulate its reactivity in a predictable manner based on their electronic effects.

Reactivity and Synthetic Applications

The primary mode of reaction for this compound is nucleophilic aromatic substitution at the C2 position. This reactivity has been extensively exploited to introduce a wide range of functionalities, leading to the synthesis of novel compounds with diverse biological activities.

Nucleophilic Aromatic Substitution (SNAr) Reactions

A variety of nucleophiles, including amines, alcohols, thiols, and carbanions, readily displace the chlorine atom at the C2 position. These reactions are typically carried out in the presence of a base and a suitable solvent. The use of phase transfer catalysts, such as Triethylbenzylammonium chloride (TEBAC), has been shown to improve reaction rates and yields.[3]

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions with 2-Chloroquinoxaline Derivatives

| Nucleophile | Reagents and Conditions | Product Type | Reference |

| Alcohols | K2CO3, DMF, 70-75°C | 2-Alkoxyquinoxalines | [3] |

| Thiols | K2CO3, DMF, 70-75°C | 2-Thioalkoxyquinoxalines | [3] |

| Amines | K2CO3, DMF, 70-75°C | 2-Aminoquinoxalines | [3] |

| 2,3-Dimethylaniline | DMF, 100°C, 4.5 hrs | N-(2,3-dimethylphenyl)quinoxalin-2-amine derivative | [3] |

Palladium-Catalyzed Cross-Coupling Reactions

The electrophilic nature of the C-Cl bond in this compound makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.

-

Suzuki-Miyaura Coupling: This reaction couples the 2-chloroquinoxaline with an organoboron reagent (boronic acid or ester) to form a C-C bond.

-

Sonogashira Coupling: This reaction involves the coupling of the 2-chloroquinoxaline with a terminal alkyne to introduce an alkynyl moiety.

-

Buchwald-Hartwig Amination: This reaction provides a versatile method for the formation of C-N bonds by coupling the 2-chloroquinoxaline with a wide range of primary and secondary amines.

Table 2: Palladium-Catalyzed Cross-Coupling Reactions of 2-Chloroquinoxalines

| Reaction | Coupling Partner | Catalyst/Ligand System | Product Type |

| Suzuki-Miyaura | Aryl/heteroaryl boronic acid | Pd(OAc)2, Pd2(dba)3/Phosphine ligands | 2-Aryl/heteroarylquinoxalines |

| Sonogashira | Terminal alkyne | PdCl2(PPh3)2, CuI, Amine base | 2-Alkynylquinoxalines |

| Buchwald-Hartwig | Primary/secondary amine | Pd2(dba)3/Phosphine ligands, Base | 2-Aminoquinoxalines |

Experimental Protocols

The following are generalized experimental protocols for key reactions involving 2-chloroquinoxaline derivatives. These can be adapted for this compound with appropriate modifications.

General Procedure for Nucleophilic Aromatic Substitution

To a solution of this compound (1.0 mmol) in a suitable solvent such as N,N-dimethylformamide (DMF) (5 mL) is added the nucleophile (1.2 mmol) and a base such as potassium carbonate (K2CO3) (1.5 mmol). The reaction mixture is stirred at an elevated temperature (e.g., 70-100°C) for a period of 4-24 hours, while monitoring the progress by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[3]

General Procedure for Suzuki-Miyaura Coupling

In a flame-dried Schlenk flask under an argon atmosphere, this compound (1.0 mmol), the corresponding boronic acid (1.2 mmol), a palladium catalyst such as Pd(OAc)2 (0.02 mmol), a suitable phosphine ligand, and a base such as K2CO3 (2.0 mmol) are combined. A degassed solvent mixture (e.g., dioxane/water) is added, and the reaction mixture is heated to 80-110°C for 12-24 hours. After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are dried and concentrated. The residue is purified by column chromatography to afford the desired 2-aryl-3,6-dimethylquinoxaline.[4][5]

General Procedure for Sonogashira Coupling

To a solution of this compound (1.0 mmol) and a terminal alkyne (1.2 mmol) in a solvent such as triethylamine or a mixture of THF and triethylamine, a palladium catalyst like PdCl2(PPh3)2 (0.03 mmol) and a copper(I) co-catalyst such as CuI (0.05 mmol) are added.[6][7] The reaction is typically stirred at room temperature or slightly elevated temperatures under an inert atmosphere until completion. The reaction mixture is then filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination

A reaction vessel is charged with this compound (1.0 mmol), the amine (1.2 mmol), a palladium catalyst such as Pd2(dba)3 (0.01 mmol), a phosphine ligand (e.g., Xantphos), and a base such as sodium tert-butoxide (NaOtBu) (1.4 mmol).[8][9] Anhydrous toluene or dioxane is added, and the mixture is heated under an argon atmosphere at 80-110°C for 12-24 hours. After cooling, the reaction is quenched with water and extracted with an organic solvent. The organic layer is dried, concentrated, and the product is purified by chromatography.

Relevance in Drug Development: Inhibition of Receptor Tyrosine Kinase Signaling

The electrophilic nature of this compound makes it a valuable precursor for the synthesis of kinase inhibitors. Quinoxaline derivatives have been identified as potent inhibitors of various protein kinases, including receptor tyrosine kinases (RTKs) like Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR).[10][11][12] These kinases are crucial components of signaling pathways that regulate cell proliferation, differentiation, and survival. Dysregulation of these pathways is a hallmark of many cancers.

The general mechanism of action for many quinoxaline-based kinase inhibitors involves competitive binding to the ATP-binding pocket of the kinase domain. The quinoxaline scaffold serves as a robust platform that can be functionalized to achieve high affinity and selectivity for the target kinase. The electrophilic C2 position is a key handle for introducing substituents that can form crucial interactions within the ATP-binding site, such as hydrogen bonds and hydrophobic interactions, thereby blocking the downstream signaling cascade.

Visualization of a Generic Receptor Tyrosine Kinase (RTK) Signaling Pathway and Inhibition by a Quinoxaline Derivative

The following diagram illustrates a simplified RTK signaling pathway and the point of inhibition by a generic quinoxaline-based inhibitor.

Caption: A generic Receptor Tyrosine Kinase (RTK) signaling pathway and its inhibition.

Experimental Workflow for Screening Quinoxaline-Based Kinase Inhibitors

The development of quinoxaline derivatives as kinase inhibitors typically follows a structured workflow, from initial synthesis to biological evaluation.

Caption: Workflow for the development of quinoxaline-based kinase inhibitors.

Conclusion

This compound possesses a highly electrophilic C2 position, making it a cornerstone for the synthesis of a vast array of functionalized quinoxaline derivatives. Its reactivity in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions provides medicinal chemists with a powerful platform for generating novel molecular entities. The demonstrated success of quinoxaline scaffolds as kinase inhibitors underscores the importance of understanding and exploiting the electrophilicity of this heterocyclic system in the design and development of next-generation therapeutics for cancer and other diseases driven by aberrant kinase signaling. Further computational and experimental studies will undoubtedly continue to expand the synthetic utility and biological applications of this versatile compound.

References

- 1. jocpr.com [jocpr.com]

- 2. researchgate.net [researchgate.net]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. Quinoxaline Derivatives Anti-Cancer Activities Through Protein Kinases Inhibition: A review [journals.ekb.eg]

- 11. Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S) Tyrosine Kinase: Molecular Docking, Biological Evaluations, and Computational Insights [mdpi.com]

- 12. aels.journals.ekb.eg [aels.journals.ekb.eg]

Thermodynamic Properties of Substituted Quinoxalines: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core thermodynamic properties of substituted quinoxalines, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Quinoxaline derivatives exhibit a wide range of biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[1] A thorough understanding of their thermodynamic characteristics is crucial for drug design, formulation, and the prediction of their behavior in biological systems.

This guide provides a compilation of key thermodynamic data, detailed experimental protocols for their determination, and a visualization of a critical signaling pathway targeted by quinoxaline derivatives in cancer therapy.

Quantitative Thermodynamic Data

The following tables summarize the available experimental and computational thermodynamic data for a selection of substituted quinoxalines. These values are essential for understanding the stability, reactivity, and phase behavior of these compounds.

Table 1: Standard Molar Enthalpy of Formation (ΔfH°(g)) and Sublimation (ΔsubH°) for Selected Substituted Quinoxalines at 298.15 K

| Compound | Substituent(s) | ΔfH°(g) (kJ/mol) | ΔsubH° (kJ/mol) |

| 2,3-Dimethylquinoxaline | 2,3-di-CH₃ | 172.9 ± 3.0 | 71.9 ± 1.2 |

| 2-Hydroxyquinoxaline | 2-OH | 45.9 ± 4.3 | 129.5 ± 1.5 |

| 2,3-Dichloroquinoxaline | 2,3-di-Cl | - | 93.7 ± 1.0 |

| 6-Chloro-2,3-dimethylquinoxaline 1,4-dioxide | 6-Cl, 2,3-di-CH₃, 1,4-di-N-oxide | 112.8 ± 6.7 | - |

| 3-Methyl-N-phenyl-2-quinoxalinecarboxamide-1,4-dioxide | 3-CH₃, 2-C(O)NHPh, 1,4-di-N-oxide | - | - |

| 3-Methyl-N-(2-tolyl)-2-quinoxalinecarboxamide-1,4-dioxide | 3-CH₃, 2-C(O)NH(o-tolyl), 1,4-di-N-oxide | - | - |

Table 2: Standard Molar Entropy (S°) and Gibbs Free Energy of Formation (ΔfG°) for Selected Substituted Quinoxalines at 298.15 K

| Compound | Substituent(s) | S°(g) (J/mol·K) | ΔfG°(g) (kJ/mol) |

| 2,3-Dimethylquinoxaline | 2,3-di-CH₃ | Data not available | Data not available |

| 2-Hydroxyquinoxaline | 2-OH | Data not available | Data not available |

| 2,3-Dichloroquinoxaline | 2,3-di-Cl | Data not available | Data not available |

Note: Comprehensive experimental data for standard molar entropy and Gibbs free energy of formation for substituted quinoxalines are scarce in the readily available literature. These values can be estimated using computational methods or derived from enthalpy and entropy data. The standard Gibbs free energy of formation (Gf°) is the change in Gibbs free energy that accompanies the formation of 1 mole of a substance in its standard state from its constituent elements in their standard states.[2]

Experimental Protocols

The determination of the thermodynamic properties of substituted quinoxalines relies on a combination of calorimetric and effusion techniques. Below are detailed protocols for key experimental methods.

Static and Rotating Bomb Combustion Calorimetry (for Enthalpy of Formation)

This method is used to determine the standard molar enthalpy of combustion (ΔcH°), from which the standard molar enthalpy of formation (ΔfH°) can be derived.

Experimental Workflow for Bomb Calorimetry

Detailed Steps:

-

Sample Preparation:

-

Accurately weigh approximately 0.5 to 1.0 gram of the crystalline substituted quinoxaline.

-

Press the sample into a pellet using a pellet press.

-

Measure and record the length of the ignition wire (typically platinum or nickel-chromium). Attach the wire to the electrodes of the bomb head, ensuring it is in contact with the sample pellet.[3]

-

-

Bomb Assembly and Pressurization:

-

Place the sample pellet in the crucible inside the bomb.

-

Add approximately 1 mL of deionized water to the bottom of the bomb to ensure that the water vapor is saturated and to dissolve the acidic products of combustion.

-

Seal the bomb securely.

-

Connect the bomb to an oxygen cylinder and slowly pressurize it to 30 atm.[3]

-

Check for leaks by immersing the pressurized bomb in water.

-

-

Calorimetric Measurement:

-

Place the bomb inside the calorimeter bucket.

-

Fill the bucket with a known mass of water, ensuring the bomb is fully submerged.

-

Assemble the calorimeter, place the lid, and start the stirrer.

-

Allow the system to reach thermal equilibrium and record the initial temperature for a set period.

-

Ignite the sample by passing a current through the fuse wire.

-

Record the temperature at regular intervals until a stable final temperature is reached.[4]

-

-

Data Analysis:

-

Determine the corrected temperature rise, accounting for heat exchange with the surroundings.

-

Calibrate the calorimeter using a standard substance with a known enthalpy of combustion, such as benzoic acid, to determine the heat capacity of the calorimeter system.

-

Calculate the gross heat of combustion of the sample.

-

Apply corrections for the heat of formation of nitric acid and sulfuric acid (if applicable) and for the heat of combustion of the fuse wire to obtain the standard enthalpy of combustion.

-

Use Hess's law to calculate the standard enthalpy of formation of the substituted quinoxaline from its standard enthalpy of combustion and the known standard enthalpies of formation of the combustion products (CO₂, H₂O, N₂, etc.).

-

For halogen-containing compounds, a rotating-bomb calorimeter is used to ensure complete reaction and dissolution of the halogen-containing products in the bomb solution. The bomb is rotated after firing to wash the inner surfaces.[5]

Knudsen Mass-Loss Effusion Method (for Enthalpy of Sublimation)

This technique is employed to measure the vapor pressure of a solid as a function of temperature, from which the standard molar enthalpy of sublimation (ΔsubH°) can be determined using the Clausius-Clapeyron equation.

Experimental Workflow for Knudsen Effusion

Detailed Steps:

-

Preparation:

-

Thoroughly clean and degas the Knudsen cell, which has a small, well-defined orifice.

-

Accurately weigh the empty Knudsen cell.

-

Load a small amount of the sublimed substituted quinoxaline sample into the cell.

-

Reweigh the cell to determine the initial mass of the sample.

-

-

Effusion Measurement:

-

Place the Knudsen cell in a thermostatted vacuum chamber.

-

Evacuate the chamber to a high vacuum (typically < 10⁻⁵ mbar).

-

Heat the cell to the desired temperature and maintain it for a precisely measured duration.[6] The temperature should be chosen to produce a measurable rate of mass loss.

-

After the set time, cool the cell back to room temperature and vent the chamber.

-

-

Data Analysis:

-

Carefully remove the Knudsen cell and reweigh it to determine the mass loss due to effusion.

-

Calculate the vapor pressure (P) at that temperature using the Knudsen equation: P = (Δm / (A * t)) * sqrt(2πRT / M) where Δm is the mass loss, A is the area of the orifice, t is the time, R is the ideal gas constant, T is the absolute temperature, and M is the molar mass of the substance.

-

Repeat the experiment at several different temperatures.

-

Plot the natural logarithm of the vapor pressure (ln P) against the reciprocal of the absolute temperature (1/T).

-

The standard molar enthalpy of sublimation (ΔsubH°) can be determined from the slope of this plot, according to the Clausius-Clapeyron equation: d(ln P) / d(1/T) = -ΔsubH° / R

-

Differential Scanning Calorimetry (DSC)

DSC is a versatile thermal analysis technique used to measure changes in heat flow associated with thermal transitions as a function of temperature. For substituted quinoxalines, it can be used to determine melting points, enthalpies of fusion, and to study polymorphism.

Detailed Steps:

-

Sample Preparation:

-

Accurately weigh 3-10 mg of the substituted quinoxaline sample into a DSC pan (typically aluminum).

-

Seal the pan hermetically to prevent sublimation during the experiment.

-

Prepare an empty, sealed pan to be used as a reference.

-

-

Instrument Setup and Measurement:

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) to provide a controlled atmosphere.

-

Program the instrument with the desired temperature profile. A typical experiment involves heating the sample at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the expected thermal transitions.

-

-

Data Analysis:

-

The output is a thermogram, a plot of heat flow versus temperature.

-

The melting point is determined as the onset or peak of the endothermic melting transition.

-

The enthalpy of fusion (ΔfusH) is calculated by integrating the area of the melting peak.

-

Signaling Pathway Visualization: Inhibition of PI3K/mTOR by Quinoxaline Derivatives

Several substituted quinoxaline derivatives have been identified as potent inhibitors of the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway, which is a critical regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer.[7][8]

The following diagram, generated using Graphviz (DOT language), illustrates a simplified representation of the PI3K/mTOR pathway and highlights the points of inhibition by quinoxaline derivatives.

This diagram illustrates that certain quinoxaline derivatives act as dual inhibitors, targeting both PI3K and mTORC1, thereby blocking the signaling cascade that leads to cell growth and survival.[7][8] This dual inhibition is a promising strategy in cancer therapy to overcome resistance mechanisms.

References

- 1. scispace.com [scispace.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. personal.utdallas.edu [personal.utdallas.edu]

- 4. m.youtube.com [m.youtube.com]

- 5. Standard molar entropy - Wikipedia [en.wikipedia.org]

- 6. scranton.edu [scranton.edu]

- 7. Molecular Energetics Group [molenergetics.fc.ul.pt]

- 8. ntrs.nasa.gov [ntrs.nasa.gov]

Quantum Chemical Calculations for 2-Chloro-3,6-dimethylquinoxaline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Quantum Chemical Calculations of Quinoxaline Derivatives

Quantum chemical calculations, especially those based on Density Functional Theory (DFT), have become indispensable tools in modern chemistry and drug discovery.[2] These methods allow for the accurate prediction of molecular properties such as geometries, electronic structures, and spectroscopic signatures. For quinoxaline derivatives, DFT calculations can provide insights into:

-

Molecular Geometry: Predicting bond lengths, bond angles, and dihedral angles in the ground state.

-

Electronic Properties: Determining the distribution of electron density, identifying frontier molecular orbitals (HOMO and LUMO), and calculating the HOMO-LUMO energy gap, which is crucial for understanding chemical reactivity and electronic transitions.[3]

-

Spectroscopic Properties: Simulating UV-Vis, IR, and NMR spectra to aid in the interpretation of experimental data.[4]

-

Reactivity Descriptors: Calculating parameters like chemical potential, hardness, and electrophilicity to predict the reactive sites of the molecule.[3]

-

Interaction Energetics: Modeling the interaction of the molecule with biological targets, such as proteins or nucleic acids, which is fundamental in drug design.[5]

Methodologies for Quantum Chemical Calculations

The following section details a typical computational workflow for the quantum chemical analysis of a substituted quinoxaline like 2-Chloro-3,6-dimethylquinoxaline.

Computational Details

A common and reliable method for these types of calculations is the B3LYP functional combined with a Pople-style basis set, such as 6-311G(d,p) or 6-311++G(d,p).[4][6] The choice of the functional and basis set represents a trade-off between computational cost and accuracy. For enhanced accuracy, especially for describing non-covalent interactions, dispersion corrections (e.g., D3) can be incorporated.[2] Calculations are typically performed in the gas phase, and solvent effects can be modeled using implicit solvation models like the Polarizable Continuum Model (PCM).[6]

Experimental Workflow: A Theoretical Approach

The following diagram illustrates a typical workflow for the quantum chemical investigation of a molecule like this compound.

Predicted Molecular Properties of this compound

Based on calculations performed on similar quinoxaline derivatives, we can anticipate the following properties for this compound. The tables below summarize the kind of quantitative data that would be generated from such a study.

Optimized Geometric Parameters (Illustrative)

The geometry of the molecule would be optimized to find the minimum energy conformation. The table below presents hypothetical, yet representative, bond lengths and angles.

| Parameter | Value (Å or °) | Parameter | Value (Å or °) |

| C-Cl | 1.74 | C-N-C | 117.0 |

| C-C (aromatic) | 1.40 | C-C-N | 121.5 |

| C-N (ring) | 1.33 | C-C-CH₃ | 120.5 |

| C-CH₃ | 1.51 | H-C-H (methyl) | 109.5 |

Frontier Molecular Orbitals and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the electronic properties and reactivity of a molecule.

| Parameter | Value (eV) |

| HOMO Energy | -6.5 to -6.0 |

| LUMO Energy | -1.5 to -1.0 |

| HOMO-LUMO Gap (ΔE) | 4.5 to 5.5 |

| Ionization Potential (I) | 6.5 to 6.0 |

| Electron Affinity (A) | 1.5 to 1.0 |

| Chemical Hardness (η) | 2.25 to 2.75 |

| Electrophilicity Index (ω) | 2.5 to 3.5 |

The HOMO-LUMO energy gap is a crucial indicator of chemical stability. A larger gap suggests higher stability and lower reactivity.[3] The Molecular Electrostatic Potential (MEP) map would visually represent the electron density distribution, highlighting electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions of the molecule.

Simulated Spectroscopic Data

Quantum chemical calculations can predict various spectra, which can be compared with experimental results for validation.

| Spectrum | Predicted Peaks |

| UV-Vis | λmax around 320-350 nm, corresponding to π→π* transitions.[4] |